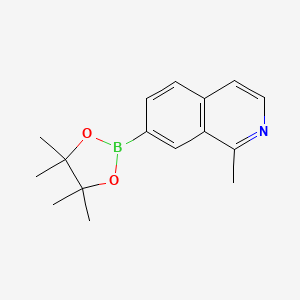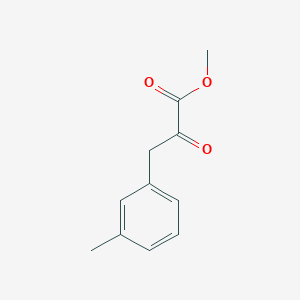
Methyl 2-oxo-3-(m-tolyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-oxo-3-(m-tolyl)propanoate is an organic compound with the molecular formula C11H12O3. It is a derivative of propanoic acid and features a methyl group attached to the benzene ring. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2-oxo-3-(m-tolyl)propanoate can be synthesized through several methods. One common method involves the esterification of 3-(m-tolyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the Claisen condensation of methyl acetate with m-tolylacetone, followed by acidification to yield the desired product. This method requires careful control of reaction conditions, including temperature and pH, to achieve high yields.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-oxo-3-(m-tolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohol. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 3-(m-tolyl)propanoic acid.
Reduction: 3-(m-tolyl)propanol.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-oxo-3-(m-tolyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions, particularly those involving esterases and lipases.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fragrances, flavorings, and other fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-oxo-3-(m-tolyl)propanoate depends on the specific reaction it undergoes. In esterification reactions, the compound acts as an electrophile, reacting with nucleophiles to form new bonds. The presence of the electron-withdrawing ester group enhances its reactivity towards nucleophiles.
In biological systems, the compound can be hydrolyzed by esterases to yield the corresponding acid and alcohol. This hydrolysis reaction is essential for its metabolism and subsequent biological activity.
Vergleich Mit ähnlichen Verbindungen
Methyl 2-oxo-3-(m-tolyl)propanoate can be compared with other similar compounds such as:
Methyl 3-oxo-3-(p-tolyl)propanoate: This compound has a similar structure but with the methyl group in the para position. It exhibits similar reactivity but may have different physical properties due to the positional isomerism.
Ethyl 2-oxo-3-(m-tolyl)propanoate: This compound has an ethyl ester group instead of a methyl ester group. It may have different solubility and reactivity profiles.
Methyl 3-oxo-3-(o-tolyl)propanoate: This compound has the methyl group in the ortho position. It may exhibit different steric and electronic effects compared to the meta isomer.
Conclusion
This compound is a versatile compound with various applications in organic synthesis, scientific research, and industry Its reactivity and unique structure make it a valuable intermediate in the synthesis of complex molecules
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
methyl 3-(3-methylphenyl)-2-oxopropanoate |
InChI |
InChI=1S/C11H12O3/c1-8-4-3-5-9(6-8)7-10(12)11(13)14-2/h3-6H,7H2,1-2H3 |
InChI-Schlüssel |
ARWFVXOYLMQLRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)CC(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluorobenzo[d][1,3]dioxole-2-thione](/img/structure/B13688835.png)
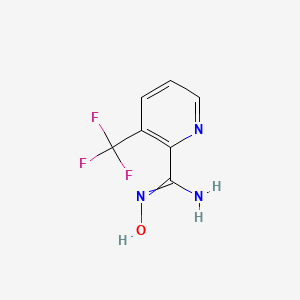
![2-Methyl-6-oxaspiro[4.5]decan-9-ol](/img/structure/B13688838.png)
![2-(2,4-Difluorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13688845.png)
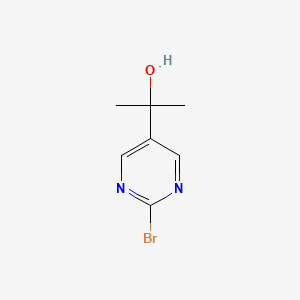

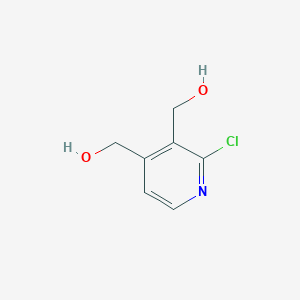
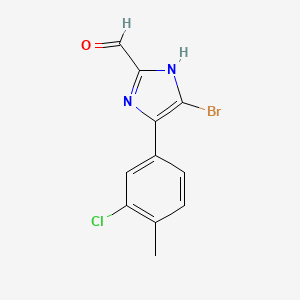

![5-Bromo-7-methyl-6-(4-nitrophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13688892.png)


